N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine
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Overview
Description
N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrazin-2-amine core substituted with a pyrrolidin-2-yl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine typically involves multi-step organic reactions. One common approach is the reaction of pyrazin-2-amine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biochemical processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound's applications extend to the chemical industry, where it is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N,N-Dimethyl-3-(pyrrolidin-2-yl)aniline
N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
N,N-Dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine
Uniqueness: N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine stands out due to its specific structural features and reactivity profile. Its pyrazin-2-amine core and pyrrolidin-2-yl group contribute to its unique chemical properties, making it distinct from other similar compounds.
Biological Activity
N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine, a compound belonging to the class of heterocyclic amines, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C10H18N4
Its structure includes:
- A pyrazine ring , which contributes to its aromatic properties.
- A pyrrolidine moiety , enhancing its interaction with biological targets.
- Two dimethylamine groups , which may influence its pharmacological profile.
This compound exhibits several mechanisms of action:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to various receptors, modulating their functions and affecting cellular signaling.
- Pathway Modulation : The compound may alter key cellular pathways, contributing to its biological effects.
Biological Activities
Research indicates that this compound has shown promise in several biological areas:
Antimicrobial Activity
Studies have suggested that pyrazine derivatives, including this compound, possess antimicrobial properties. The presence of the pyrrolidine ring may enhance its efficacy against various pathogens.
Anticancer Potential
The compound has been investigated for its anticancer activity. Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, derivatives with structural similarities have shown significant activity against murine leukemia and human colon cancer cells .
Case Studies and Research Findings
-
In Vitro Studies :
- In vitro tests have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential as a therapeutic agent in oncology.
- A study highlighted that compounds with similar structures inhibited cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, thereby promoting apoptosis in cancer cells .
- Antiviral Activity :
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine | Pyrazine core with pyrrolidine | Antimicrobial, anticancer |
Meridianins | Brominated pyrazine derivatives | CDK inhibition, apoptosis induction |
Variolins | Alkaloid derivatives | Antitumor activity |
Properties
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-2-ylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-14(2)10-9(12-6-7-13-10)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELKDFKWEHQEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.